Pyridine-2-thiol hydrochloride

Corrosion Inhibition Materials Science Electrochemistry

For researchers requiring a thiol‑based ligand that binds exclusively through sulfur (not oxygen or nitrogen), Pyridine‑2‑thiol hydrochloride is the definitive reagent. Unlike hydroxypyridine analogs, it consistently delivers S‑coordination with transition metals, enabling precise study of metal‑sulfur bonding. In corrosion science, the derived free base achieves up to 98% inhibition efficiency on mild steel in 0.5 M HCl, matching 2‑pyridyl disulfide performance without its higher cost. For medicinal chemists, its Pt(III) complexes display lower LC₅₀ values against HeLa and U937 tumor cells than cisplatin. Choose this salt when aqueous solubility, selective S‑binding, or facile deprotonation to the free thiol are critical experimental parameters.

Molecular Formula C5H6ClNS
Molecular Weight 147.63 g/mol
Cat. No. B11740671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2-thiol hydrochloride
Molecular FormulaC5H6ClNS
Molecular Weight147.63 g/mol
Structural Identifiers
SMILESC1=CC(=S)NC=C1.Cl
InChIInChI=1S/C5H5NS.ClH/c7-5-3-1-2-4-6-5;/h1-4H,(H,6,7);1H
InChIKeyDEFWQDPUUKMPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-2-thiol Hydrochloride: Core Properties and Procurement-Relevant Specifications


Pyridine-2-thiol hydrochloride (CAS: 123574-75-4) is the hydrochloride salt of 2-mercaptopyridine, a heterocyclic thiol derivative of pyridine. The parent compound, pyridine-2-thiol, exists primarily in its thione tautomeric form in condensed phases and exhibits a melting point of 130–132°C and an LD50 of 250 mg·kg⁻¹ [1]. The hydrochloride salt is employed as a ligand in metal complexation and as a precursor in organic synthesis, with applications spanning corrosion inhibition and medicinal chemistry .

Why Pyridine-2-thiol Hydrochloride Cannot Be Casually Substituted by In-Class Analogs


Within the pyridine-thiol class, seemingly minor structural variations—such as the position of the sulfhydryl group, the presence of a hydroxyl group instead of a thiol, or the use of the free base versus the hydrochloride salt—result in pronounced differences in critical performance metrics. These include corrosion inhibition efficiency, metal-binding selectivity, and aqueous solubility. Procurement decisions based solely on chemical class without accounting for these specific quantitative divergences risk suboptimal experimental outcomes and increased costs due to required concentration adjustments or failed syntheses. The following evidence quantifies these precise differentiators.

Quantitative Differentiation Guide: Pyridine-2-thiol Hydrochloride vs. Key Comparators


Corrosion Inhibition Efficiency: 2-Mercaptopyridine vs. 4-Mercaptopyridine

In a direct head-to-head study on air hardening tool steel in 0.5 M HCl at 25°C, 2-mercaptopyridine (2MP) and 4-mercaptopyridine (4MP) were evaluated using electrochemical and weight loss methods. 4MP demonstrated a higher inhibition efficiency (98.9%) compared to 2MP, though both significantly outperformed their hydroxyl analogs (2HP and 4HP) [1]. The inhibition performance order was 4MP > 2MP > 4HP > 2HP, highlighting the impact of both the heteroatom (S vs. O) and its position on the pyridine ring [1].

Corrosion Inhibition Materials Science Electrochemistry

Corrosion Inhibition Efficiency Under Flow: Pyridine-2-thiol vs. 2-Pyridyl Disulfide

A study comparing pyridine-2-thiol (P2T) and 2-pyridyl disulfide (2PD) as corrosion inhibitors for mild steel in HCl solution at 25°C found that both compounds achieved 98% inhibition efficiency at a concentration of 200 mg/L under stagnant conditions [1]. However, the study also revealed that hydrodynamic flow has a destructive effect on inhibitor performance, with the corrosion rate increasing as rotation speed rises [1].

Corrosion Inhibition Hydrodynamics Electrochemistry

Antitumor Activity of Pt-2-Mercaptopyridine Complex vs. Cisplatin

A Pt(III) derivative of 2-mercaptopyridine, [Pt2(Spy-)4Cl2], demonstrated higher activity against HeLa and U937 tumor cell lines compared to cisplatin. The LC50 values for the Pt-2-mercaptopyridine complex were lower than those obtained for cisplatin, indicating greater potency [1].

Anticancer Medicinal Chemistry Bioinorganic Chemistry

Metal Complexation: Sulfur vs. Oxygen Coordination in Pyridine Thiols and Hydroxypyridines

Spectroscopic studies of complexes formed by 2-pyridine thiol and its oxygen analogs with various transition metals reveal a fundamental difference in bonding. In all thiol complexes, coordination occurs exclusively through the sulfur atom, whereas bonding through oxygen is confirmed for the hydroxypyridine analogs [1]. The optical electronegativity of the thiol ligands was determined to be approximately 2.4 from sulfur-to-metal charge transfer spectra [1].

Coordination Chemistry Ligand Design Spectroscopy

Validated Application Scenarios for Pyridine-2-thiol Hydrochloride Based on Comparative Evidence


Corrosion Inhibitor Formulation for Stagnant Acidic Environments

For protecting mild steel or tool steel in stagnant 0.5 M HCl or H2SO4 solutions, pyridine-2-thiol (derived from the hydrochloride salt) provides up to 98% inhibition efficiency at concentrations of 200 mg/L, matching the performance of 2-pyridyl disulfide but significantly outperforming hydroxyl-containing analogs [1][2]. Its use is particularly indicated when cost or synthetic accessibility favors the thiol over the disulfide.

Synthesis of Platinum-Based Anticancer Complexes

As a ligand for platinum, 2-mercaptopyridine enables the synthesis of Pt(III) complexes that exhibit lower LC50 values against HeLa and U937 tumor cell lines compared to cisplatin, suggesting a pathway to more potent platinum-based therapeutics [1].

Coordination Chemistry Research Requiring Exclusive Sulfur Donation

When the research objective demands a ligand that binds exclusively through sulfur rather than nitrogen or oxygen, pyridine-2-thiol hydrochloride is the reagent of choice. Its complexes with a range of transition metals consistently show S-coordination, in contrast to the O-coordination observed with hydroxypyridine analogs, enabling the study of metal-sulfur bonding and the tuning of complex properties [1].

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